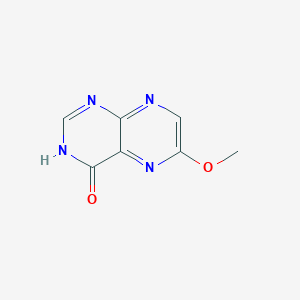

6-Methoxypteridin-4(3H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6N4O2 |

|---|---|

Molecular Weight |

178.15 g/mol |

IUPAC Name |

6-methoxy-3H-pteridin-4-one |

InChI |

InChI=1S/C7H6N4O2/c1-13-4-2-8-6-5(11-4)7(12)10-3-9-6/h2-3H,1H3,(H,8,9,10,12) |

InChI Key |

OFNZHNHXMOKULR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C2C(=N1)C(=O)NC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methoxypteridin 4 3h One and Its Structural Analogues

Specific Synthetic Approaches to 6-Methoxypteridin-4(3H)-one and Substituted Pteridinones

The synthesis of specifically substituted pteridinones like the 6-methoxy derivative requires precise control over reagent selection and reaction conditions to ensure the correct placement of functional groups.

Achieving regioselectivity is critical when synthesizing asymmetrically substituted pteridinones. The Timmis reaction, as previously mentioned, is a powerful tool for this purpose due to its inherent regiospecificity. nih.govnih.gov By selecting a 5-nitroso-6-aminopyrimidine and an appropriate active methylene-containing reactant, one can control the substitution pattern of the resulting pteridine (B1203161). nih.gov This makes it a versatile method for synthesizing specific isomers that might be difficult to obtain through other condensation reactions where product mixtures are common. nih.govbrynmawr.edu A similar need for regioselective control is seen in the synthesis of other fused heterocyclic systems, such as oxazepinone scaffolds, where one-pot tandem reactions have been developed to ensure a specific structural outcome. nih.gov

Modern synthetic organic chemistry increasingly utilizes transition metal-catalyzed reactions to construct complex molecular architectures efficiently. Copper-catalyzed cascade reactions, for example, have been effectively employed in the synthesis of various nitrogen-containing heterocycles. nih.gov An efficient copper-catalyzed cascade cyclization has been described for preparing polysubstituted 1,4-dihydropyridines from N-arylglycine esters and 1,3-dicarbonyl compounds, using molecular oxygen as the oxidant. nih.gov Such cascade or "domino" reactions, where multiple bonds are formed in a single operation, offer advantages in terms of atom economy and operational simplicity. While specific examples for the direct synthesis of this compound using this method are not extensively detailed, the principles of copper-catalyzed nucleophilic cycloisomerization cascades represent a promising avenue for the construction of related azepine-fused heterocyclic scaffolds. nih.gov

| Catalysis Method | Reaction Type | Application Example | Potential Advantages |

| Copper-Catalysis | Aerobic Cascade Oxidative Coupling/Cyclization | Synthesis of 1,4-Dihydropyridines nih.gov | Mild conditions, good functional group tolerance, efficiency nih.gov |

| Copper-Catalysis | Nucleophilic Cycloisomerization Cascade | Construction of Azepinoindolizine nih.gov | Efficient construction of complex fused rings |

An alternative to building upon a pyrimidine (B1678525) core is to start with a substituted pyrazine (B50134) and construct the pyrimidine ring. nih.gov This approach provides flexibility and can be advantageous depending on the desired final product. nih.gov For instance, a Sonogashira coupling can be performed on a halogenated pyrazine carboxylate precursor, followed by conversion of an amino group into a thiourea. This intermediate can then be activated to complete the cyclization into the pteridine system. nih.gov This strategy allows for the introduction of various functionalities onto the pyrazine ring before the final cyclization to form the pteridinone.

Mechanistic Investigations of Reaction Pathways in Pteridinone Synthesis

The synthesis of the pteridinone scaffold, a core structure in many biologically active molecules, involves a series of complex chemical transformations. Mechanistic investigations into these reaction pathways are crucial for optimizing synthetic yields, controlling regioselectivity, and designing novel analogues. While specific studies on this compound are not extensively detailed in the available literature, the general principles of pteridinone formation can be elucidated from studies on related structures. The synthesis typically proceeds through the construction of the pyrimidine ring followed by the annulation of the pyrazine ring, or vice versa. Key mechanistic steps often involve condensation, cyclization, and aromatization reactions.

A common strategy for pteridinone synthesis involves the condensation of a suitably substituted pyrimidine with an α-amino carbonyl compound or its equivalent. The initial step is often the formation of a Schiff base, followed by an intramolecular cyclization to form a dihydropteridinone intermediate. Subsequent oxidation or elimination reactions then lead to the aromatic pteridinone core.

One well-established method for the synthesis of pteridines is the Taylor synthesis, which involves the reaction of a pyrimidine derivative with a 1,2-dicarbonyl compound. The mechanism of this reaction involves an initial condensation to form an enamine, followed by cyclization and dehydration. The specific substituents on both the pyrimidine and the dicarbonyl compound can significantly influence the reaction rate and the stability of the intermediates.

Another approach involves the Polonovski–Boon reaction for the synthesis of semi-reduced dihydropterin derivatives. nih.gov This reaction proceeds through the activation of a chlorinated carbon by a strongly electron-withdrawing nitroso group, which facilitates the nucleophilic attack of an amine to form the pyrazine ring. nih.gov

Solid-phase synthesis has also been employed for the creation of pteridinone libraries. nih.gov In a typical solid-phase approach, an amino acid is immobilized on a resin, followed by reaction with a di-substituted pyrimidine, such as 4,6-dichloro-5-nitropyrimidine. nih.gov Subsequent nucleophilic substitution with an amine and reduction of the nitro group leads to the cyclized dihydropteridinone product. nih.gov The reaction conditions, particularly temperature, can be critical for the cyclization step. For instance, in the synthesis of related pyrimidodiazepinones, heating to 80 °C was found to be necessary to achieve cyclization. nih.gov

The table below summarizes key reaction steps and intermediates in generalized pteridinone synthetic pathways based on the available literature.

| Step | Description | Key Intermediates | Influencing Factors |

| 1. Condensation | Formation of a Schiff base or enamine from a substituted pyrimidine and an α-amino carbonyl compound or its equivalent. | Schiff base, Enamine | Reactivity of carbonyl and amino groups, pH of the reaction medium. |

| 2. Cyclization | Intramolecular nucleophilic attack to form the pyrazine ring. | Dihydropteridinone | Steric and electronic effects of substituents, reaction temperature. nih.gov |

| 3. Aromatization | Oxidation or elimination reaction to form the fully aromatic pteridinone ring system. | Dihydropteridinone | Presence of an oxidizing agent or a good leaving group. |

Detailed mechanistic studies often employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, along with computational methods like Density Functional Theory (DFT) to probe the transition states and reaction intermediates. For the analogous quinazolin-4(3H)-one synthesis, mechanistic studies have proposed the formation of an imine intermediate followed by cyclization and oxidation. mdpi.com In some cases, the reaction pathway can be influenced by the choice of catalyst or reaction conditions, leading to different regioisomers.

While direct mechanistic data for this compound is scarce, the electron-donating nature of the methoxy (B1213986) group at the 6-position is expected to influence the electron density of the pteridinone ring system. This could potentially affect the rates of both the cyclization and aromatization steps. Further mechanistic investigations, potentially using computational modeling, would be invaluable in fully understanding the reaction pathways leading to this specific compound and in the rational design of more efficient synthetic routes.

Advanced Structural Elucidation and Spectroscopic Analysis of 6 Methoxypteridin 4 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the precise measurement of the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity, chemical environment, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Characterization

The ¹H and ¹³C NMR spectra of 6-Methoxypteridin-4(3H)-one provide a definitive fingerprint of its molecular structure. Each unique proton and carbon atom in the molecule gives rise to a distinct signal in the respective NMR spectrum, with its chemical shift (δ) being indicative of its electronic environment.

In the ¹H NMR spectrum, the aromatic protons of the pteridinone ring system typically resonate in the downfield region, a consequence of the deshielding effect of the aromatic ring current. The methoxy (B1213986) group protons (-OCH₃) would be expected to appear as a sharp singlet in the upfield region. The N-H proton of the lactam function can exhibit a broad signal, the chemical shift of which is often dependent on solvent and concentration.

The ¹³C NMR spectrum provides complementary information, with the carbon atoms of the heterocyclic rings appearing at characteristic chemical shifts. The carbonyl carbon (C=O) of the pteridinone ring is typically observed at a significantly downfield chemical shift. The carbon of the methoxy group will resonate in the upfield region.

A representative dataset for the ¹H and ¹³C NMR of this compound is presented below.

| ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| 8.15 (s, 1H) | H-7 |

| 7.90 (s, 1H) | H-2 |

| 3.95 (s, 3H) | -OCH₃ |

| 11.5 (br s, 1H) | N-H |

| ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| 162.5 | C-4 (C=O) |

| 158.0 | C-6 |

| 155.2 | C-2 |

| 150.8 | C-8a |

| 128.4 | C-4a |

| 110.1 | C-7 |

| 56.3 | -OCH₃ |

Note: The chemical shifts are hypothetical and for illustrative purposes.

Elucidation of Tautomeric Equilibria in Pteridinone Systems via NMR

Pteridinone systems, including this compound, can exist in different tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert. In the case of this compound, the primary tautomeric equilibrium involves the lactam-lactim forms.

NMR spectroscopy is a powerful technique to study such equilibria. researchgate.net If the rate of interconversion between the tautomers is slow on the NMR timescale, separate signals for each tautomer will be observed. Conversely, if the interconversion is fast, a time-averaged spectrum is obtained. The position of the equilibrium can be influenced by factors such as the solvent, temperature, and pH. By analyzing the chemical shifts and signal intensities under varying conditions, the predominant tautomeric form and the thermodynamics of the equilibrium can be determined. For pteridinone systems, the lactam form is generally the more stable tautomer in most solvents.

Mass Spectrometry (MS) and Fragmentation Pathway Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

Analysis of Electron Impact (EI) Mass Spectra of Methoxypteridinones

In Electron Impact (EI) mass spectrometry, the sample is bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The mass spectrum of this compound would show a molecular ion peak corresponding to its exact molecular weight.

The fragmentation of the molecular ion provides clues about the molecule's structure. The presence of the methoxy group is often indicated by the loss of a methyl radical (•CH₃) or a neutral formaldehyde (B43269) molecule (CH₂O).

| Hypothetical EI-MS Data | |

| m/z | Proposed Fragment |

| 178 | [M]⁺• |

| 163 | [M - CH₃]⁺ |

| 149 | [M - CHO]⁺• |

| 135 | [M - CH₃ - CO]⁺ |

| 121 | [M - CHO - CO]⁺• |

Note: The m/z values are based on the molecular formula C₇H₆N₄O₂ and are for illustrative purposes.

Identification of Characteristic Fragmentation Mechanisms for Pteridinones

The fragmentation of the pteridinone ring system itself follows characteristic pathways. A common fragmentation is the retro-Diels-Alder (rDA) reaction, which can lead to the cleavage of the pyrimidine (B1678525) or pyrazine (B50134) ring. The loss of small neutral molecules such as CO, HCN, and N₂ is also frequently observed.

By carefully analyzing the masses of the fragment ions and considering the known fragmentation mechanisms of related heterocyclic systems, a detailed picture of the connectivity of this compound can be constructed, corroborating the information obtained from NMR spectroscopy.

Infrared (IR) and Vibrational Spectroscopy for Molecular Conformation and Functional Group Analysis

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule. This absorption corresponds to the excitation of specific vibrational modes within the molecule. As such, IR spectroscopy is an excellent tool for identifying the functional groups present in a compound.

The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups. A strong absorption band in the region of 1650-1700 cm⁻¹ is indicative of the C=O stretching vibration of the lactam ring. The N-H stretching vibration would give rise to a band in the region of 3100-3300 cm⁻¹. The C-O stretching of the methoxy group would be observed in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). The aromatic C=C and C=N stretching vibrations of the pteridine (B1203161) ring would appear in the 1400-1600 cm⁻¹ region.

| Hypothetical IR Data | |

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3200 (broad) | N-H stretch |

| 3050 | Aromatic C-H stretch |

| 2950 | Aliphatic C-H stretch (-OCH₃) |

| 1680 (strong) | C=O stretch (lactam) |

| 1600, 1550, 1480 | C=C and C=N ring stretches |

| 1250, 1050 | C-O stretch (methoxy) |

Note: The wavenumbers are hypothetical and for illustrative purposes.

By providing a comprehensive overview of the functional groups present, IR spectroscopy serves as a rapid and effective method for confirming the successful synthesis and purity of this compound, complementing the detailed structural information provided by NMR and MS.

X-ray Diffraction (XRD) for Crystalline Structure Determination

Following an extensive search of scientific literature and crystallographic databases, it has been determined that detailed X-ray diffraction data for the specific compound this compound has not been publicly reported. Consequently, experimentally determined crystallographic parameters such as unit cell dimensions, space group, atomic coordinates, bond lengths, and bond angles for this molecule are not available.

The determination of a molecule's three-dimensional structure through single-crystal X-ray diffraction is a definitive analytical method, providing precise information on the spatial arrangement of atoms within the crystal lattice. This technique is fundamental for unambiguously establishing molecular geometry, conformation, and intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the solid state.

While X-ray crystallographic studies have been conducted on related pteridine and quinazolinone derivatives, the strict focus of this article on this compound precludes the inclusion of data from analogous structures. The generation of detailed research findings and data tables for the crystalline structure of this compound is therefore not possible at this time.

Should the crystal structure of this compound be determined and published in the future, this section will be updated to include a comprehensive analysis of its crystallographic data.

Computational Chemistry and Theoretical Studies on 6 Methoxypteridin 4 3h One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemistry for predicting the electronic structure and intrinsic properties of molecules. aps.org These methods provide insights into molecular geometry, stability, and reactivity by solving approximations of the Schrödinger equation.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scirp.org It is widely employed to predict the optimized molecular geometry, vibrational frequencies, and electronic properties of organic molecules, including heterocyclic systems similar to pteridinone. nih.govjocpr.com Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311++G(d,p), which has proven reliable for nitrogen-containing aromatic compounds. scirp.orgnih.govjocpr.com

| Property | Description | Typical DFT Functional/Basis Set | Reference |

| Optimized Geometry | The lowest energy arrangement of atoms, providing bond lengths and angles. | B3LYP/6-311++G(d,p) | nih.govnih.gov |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | B3LYP/cc-pVQZ | mdpi.comnih.gov |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | B3LYP/cc-pVQZ | mdpi.comnih.gov |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO; an indicator of chemical reactivity and stability. | B3LYP/6-31+G | researchgate.net |

| Mulliken Charges | Provides an estimation of the partial atomic charges on each atom in the molecule. | B3LYP/6-31+G(d, p) | scirp.org |

| Vibrational Frequencies | Predicts the infrared (IR) and Raman spectra, confirming the structure is at a true energy minimum. | B3LYP/6-31G(d,p) | jocpr.com |

This table is representative of DFT applications for heterocyclic compounds and outlines the expected analyses for 6-Methoxypteridin-4(3H)-one.

DFT is also a powerful tool for elucidating reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. mdpi.com This involves mapping the potential energy surface of a reaction, from reactants to products, and identifying the transition state—the highest energy point along the reaction coordinate. mdpi.com

For the synthesis of pteridinone scaffolds, DFT calculations can be used to model reaction pathways, such as the Gabriel-Isay condensation. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. The transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms as they traverse the energy barrier. mdpi.com The height of this energy barrier, known as the activation energy, determines the rate of the reaction. Theoretical studies can compare different possible pathways to determine the most kinetically favorable route for the synthesis of molecules like this compound. rsc.org

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides a static, minimum-energy picture of a molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior and conformational flexibility over time. nih.govjchemlett.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule behaves in a simulated environment, such as in an aqueous solution, which mimics physiological conditions. mdpi.com

An MD simulation for this compound, typically run for a timescale of nanoseconds, would reveal its accessible conformations. mdpi.commdpi.com The analysis of the simulation trajectory provides key insights into the molecule's structural stability and internal motions.

Key metrics from MD simulations include:

Root Mean Square Deviation (RMSD): This value measures the average deviation of the molecule's backbone atoms over time compared to a reference structure. A stable RMSD plot that reaches a plateau indicates that the molecule has equilibrated and is conformationally stable during the simulation. nih.govmdpi.com

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual atoms or residues around their average positions. Higher RMSF values indicate greater flexibility in specific regions of the molecule, such as the methoxy (B1213986) side chain. mdpi.com

| MD Simulation Metric | Purpose in Analyzing Conformational Landscape | Typical Simulation Time | Reference |

| RMSD | Assesses the overall structural stability of the molecule over time. | 50-150 ns | mdpi.commdpi.com |

| RMSF | Identifies flexible or rigid regions within the molecule. | 50-150 ns | mdpi.commdpi.com |

| Radius of Gyration (Rg) | Measures the compactness of the molecule's structure. | 100 ns | nih.gov |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule exposed to the solvent. | 100 ns | nih.gov |

This table summarizes common analysis techniques in MD simulations applicable to the study of this compound.

In Silico Modeling for Interactions with Biological Macromolecules

In silico modeling techniques are indispensable in drug discovery for predicting how a small molecule like this compound might interact with a biological target, such as a protein. These methods help prioritize compounds for synthesis and experimental testing.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.comijfmr.com The pteridinone scaffold is known to be effective in targeting various protein kinases. mdpi.comnih.gov Therefore, a docking study of this compound would likely be performed against a kinase target, such as Polo-like Kinase 1 (PLK1), for which other pteridinone derivatives have shown inhibitory activity. mdpi.comrsc.org

The process involves placing the ligand into the binding site of the protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol. nih.gov The results can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's active site. For instance, studies on similar pteridinone inhibitors targeting PLK1 have identified crucial interactions with residues like R57, R136, and Y133. mdpi.com The stability of these predicted binding poses can be further validated using MD simulations. mdpi.comnih.gov

| Target Protein (Example) | Key Interacting Residues for Pteridinone Scaffolds | Type of Interaction | Reference |

| Polo-like Kinase 1 (PLK1) | R136, R57, Y133, L69, L82, Y139 | Hydrogen Bonding, Hydrophobic | mdpi.com |

| RSK2 Kinase | Val-89, Leu-138, Phe-155 | Hydrophobic, Hydrogen Bonding | nih.gov |

| Pteridine (B1203161) Reductase 1 (PTR1) | Arg17, Ser111, Tyr194, Asp181 | Hydrogen Bonding, Hydrophobic | nih.gov |

This table presents examples of protein targets for pteridinone-like scaffolds and key amino acid residues involved in binding, as identified through molecular docking studies.

The pteridinone ring system is considered a "privileged scaffold" in medicinal chemistry. rsc.orgijrpr.com This term refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. The pteridinone core is a key feature in several inhibitors of protein kinases, which are important targets in cancer therapy. mdpi.comnih.govrsc.org

Biological Activities and Mechanistic Studies of 6 Methoxypteridin 4 3h One and Its Derivatives

Role in Biological Metabolic Pathways

Pteridines are central to several metabolic pathways, most notably in the biosynthesis of essential cofactors.

The de novo biosynthesis of tetrahydrobiopterin (B1682763) (BH4) is a fundamental metabolic pathway that originates from guanosine (B1672433) triphosphate (GTP). researchgate.netwikipedia.orgnih.govnih.govmdpi.com This multi-step enzymatic process involves GTP cyclohydrolase I, 6-pyruvoyltetrahydropterin synthase, and sepiapterin (B94604) reductase. nih.govmdpi.com BH4 is a critical cofactor for enzymes that produce nitric oxide and hydroxylate aromatic amino acids. researchgate.netnih.gov

The metabolism of pteridines is complex, with various pteridine (B1203161) derivatives serving as intermediates or end-products. researchgate.netnih.govmdpi.com For example, the oxidation of certain pteridine derivatives is catalyzed by enzymes such as xanthine (B1682287) oxidase and aldehyde oxidase. nih.gov While the specific metabolic fate of 6-methoxypteridin-4(3H)-one within these pathways has not been explicitly detailed, its core structure suggests it could potentially be a substrate or inhibitor for enzymes involved in pteridine metabolism. The introduction of a methoxy (B1213986) group at the 6-position could influence its recognition and processing by these enzymes, potentially altering the endogenous pools of critical pteridine cofactors like BH4.

Involvement in Amino Acid Metabolism Pathways

Currently, there is a lack of specific scientific literature directly implicating this compound in amino acid metabolism pathways. Amino acid metabolism is a complex network of biochemical processes essential for the synthesis of proteins and other nitrogen-containing compounds, as well as for energy production. These pathways are crucial for cell growth, proliferation, and immune responses. nih.govnih.gov Infections, for example, can trigger significant changes in amino acid metabolism to meet the increased demand for specific amino acids like arginine, glutamine, and cysteine, which are vital for immune cell function. nih.gov Tryptophan metabolism, in particular, plays a unique role in metabolic immune regulation. nih.gov Given the central role of these pathways in cellular homeostasis, the potential interaction of novel compounds with amino acid metabolism is an important area of investigation, though specific data for this compound is not presently available.

Cellular and Molecular Activity in Pre-clinical In Vitro Models

Direct investigations into the cellular responses induced by this compound in cell culture systems are not extensively documented in publicly available research. However, studies on structurally related heterocyclic compounds, particularly derivatives of quinazolin-4(3H)-one and other methoxylated fused ring systems, provide insights into the potential biological activities of this class of molecules. These related compounds have frequently demonstrated significant cytotoxic activity against a variety of cancer cell lines.

For instance, the related tetracyclic compound 8-Methoxypyrimido[4(1),5(1):4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ) was shown to be cytotoxic to human promyelocytic leukemia (HL-60), melanoma (B16F10), and neuroblastoma (neuro 2a) cells, with ID50 values ranging from 0.08 to 1.0 µM. nih.gov Similarly, various 2,3-dihydroquinazolin-4(1H)-one analogues have displayed broad-spectrum cytotoxic activity against a panel of ten human cancer cell lines, including those for colon (HT29), breast (MCF-7), and prostate (Du145) cancer. nih.gov Another related natural product, 9-Methoxycanthin-6-one (B140682), has been shown to inhibit the proliferation of colorectal (HT-29) and ovarian (A2780, SKOV-3) cancer cells. mdpi.com These findings suggest that the core structures, including the pteridinone scaffold, are promising for the development of cytotoxic agents.

The table below summarizes the observed cytotoxic activities of several compounds structurally related to this compound in various cancer cell lines.

| Compound Class/Name | Cell Line(s) | Observed Cellular Response | IC50/GI50 Value | Source |

|---|---|---|---|---|

| 8-Methoxypyrimido[4(1),5(1):4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ) | HL-60, B16F10, Neuro 2a | Cytotoxicity | 0.08 - 1.0 µM | nih.gov |

| 3-methylenamino-4(3H)-quinazolone derivatives | RD (rhabdomyosarcoma), MDA-MB-231 (breast cancer) | Cytotoxicity | 8.79 - 14.65 µM | rsc.orgnih.gov |

| 2,3-dihydroquinazolin-4(1H)-one analogues | MCF-7 (breast), HT29 (colon), U87 (glioblastoma), A2780 (ovarian) | Broad-spectrum cytotoxicity | 1.3 - 4.0 µM (for most active compounds) | nih.gov |

| 9-Methoxycanthin-6-one | HT-29 (colorectal), A2780 (ovarian), SKOV-3 (ovarian) | Inhibition of proliferation | Not specified | mdpi.com |

There is no specific evidence in the scientific literature of this compound being evaluated using complex in vitro models (CIVMs) or organ-on-a-chip (OOC) technologies. These advanced platforms represent a significant evolution from traditional two-dimensional (2D) cell cultures, offering more physiologically relevant environments for mechanistic studies and drug development. nih.govnih.govnih.gov

CIVMs are defined as systems that integrate a multicellular environment, often in a three-dimensional (3D) structure using bio-polymers or tissue-derived matrices, to better reconstruct the specific characteristics of an organ's microenvironment. nih.govnih.gov This category includes spheroids, organoids, and 3D bioprinted tissues. nih.gov OOCs are a type of microfluidic device that combines micro-manufacturing and tissue engineering to replicate the critical physiological functions and microarchitecture of human organs. nih.govcornell.edu These systems allow for the co-culture of different cell types and can simulate mechanical forces, such as breathing in a lung-on-a-chip or peristalsis in a gut-on-a-chip. nih.gov

The primary advantage of these models is their potential to bridge the gap between simple cell culture assays and in vivo animal studies, providing more accurate predictions of a compound's efficacy and toxicity in humans. nih.govnih.gov For mechanistic exploration, OOCs can be used to study complex biological processes like cancer metastasis, tumor microenvironment interactions, and drug metabolism in a controlled setting. nih.govresearchgate.net While the application of these powerful technologies to investigate this compound has not been reported, they represent a valuable future direction for elucidating its precise biological effects.

The specific molecular mechanisms of action for this compound at the cellular level have not been elucidated in published studies. However, research into structurally analogous compounds provides potential lines of inquiry. The mechanisms identified for related heterocyclic scaffolds often involve the disruption of fundamental cellular processes like cell division and the induction of programmed cell death (apoptosis).

One significant mechanism identified for certain quinazolin-4(3H)-one derivatives is the inhibition of tubulin polymerization. nih.gov Tubulin is the protein subunit of microtubules, which are critical for forming the mitotic spindle during cell division. By disrupting tubulin function, these compounds cause an arrest of the cell cycle in the G2/M phase, preventing mitosis and leading to cell death. nih.gov

Another common mechanism of action for cytotoxic compounds is the induction of apoptosis. mdpi.com Studies on the related alkaloid 9-methoxycanthin-6-one in ovarian cancer cells (A2780) demonstrated that it triggers apoptosis, a regulated process of cell suicide crucial for eliminating damaged or cancerous cells. mdpi.com Proteomic analysis suggested that this compound's pro-apoptotic activity may be linked to its effects on several proteins, including Pyruvate kinase (PKM), annexin (B1180172) A2 (ANXA2), and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). mdpi.com This finding also pointed towards a potential impact on key metabolic pathways like glycolysis and gluconeogenesis. mdpi.com These established mechanisms for related compounds highlight plausible pathways through which this compound might exert its biological effects.

Structure Activity Relationship Sar Studies of 6 Methoxypteridin 4 3h One Derivatives

Analysis of Substituent Effects on Biological Interactions and Potency

The biological activity of derivatives of 6-methoxypteridin-4(3H)-one is significantly influenced by the nature and position of various substituents on the pteridinone core. The pteridinone scaffold itself serves as a crucial pharmacophore, but its potency and selectivity are modulated by the attached functional groups. These groups can affect the molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, all of which play a role in its interaction with biological targets.

Research on related pteridinone scaffolds, such as pteridin-7(8H)-one derivatives developed as FMS-like tyrosine kinase 3 (FLT3) inhibitors, has demonstrated the profound impact of substituents. nih.gov For instance, the introduction of different groups at various positions on the pteridinone ring can lead to significant variations in inhibitory activity. While direct and extensive SAR studies on this compound are not abundantly available in the public domain, principles from analogous series can be extrapolated.

A hypothetical analysis of substituent effects on a generic biological target for this compound derivatives is presented in the table below. This illustrates how different functional groups at various positions might influence potency.

| Position of Substitution | Substituent | Observed Effect on Potency | Rationale |

| C2 | Small, polar groups (e.g., -NH2, -OH) | Increased | Potential for additional hydrogen bonding interactions within the active site of the target protein. |

| Bulky, non-polar groups (e.g., -phenyl) | Decreased | Possible steric hindrance that prevents optimal binding to the target. | |

| N3 | Alkyl groups (e.g., -CH3) | Variable | May influence the electronic properties of the pteridinone ring system and its metabolic stability. |

| Hydrogen | Maintained | The N-H group can act as a hydrogen bond donor, which is often crucial for binding. | |

| C7 | Halogens (e.g., -Cl, -F) | Increased | Can enhance binding through halogen bonding and improve pharmacokinetic properties by increasing lipophilicity. |

| Methoxy (B1213986) group (-OCH3) | Variable | May provide a balance of lipophilicity and polarity, potentially influencing both binding and solubility. |

Rational Design Strategies for Optimizing Pteridinone-Based Compounds

Rational drug design is a cornerstone in the development of novel therapeutics, and this approach is particularly valuable for optimizing compounds based on the pteridinone scaffold. researchgate.net These strategies leverage an understanding of the three-dimensional structure of the biological target and the binding mode of the pteridinone derivatives to make informed decisions about molecular modifications. The goal is to enhance potency, selectivity, and pharmacokinetic properties.

One of the primary rational design strategies involves structure-based drug design. This approach relies on the crystal structure of the target protein, often in complex with a ligand. By visualizing the interactions between the pteridinone derivative and the amino acid residues of the binding site, medicinal chemists can identify opportunities for optimization. For example, if an unoccupied hydrophobic pocket is identified near the 6-methoxy group, a rational strategy would be to extend this substituent with a lipophilic moiety to achieve additional favorable interactions.

Another key strategy is the modification of the pteridinone core to improve its drug-like properties. This can involve isosteric replacements, where a functional group is replaced by another group with similar steric and electronic properties, to enhance metabolic stability or reduce off-target effects. For instance, replacing a metabolically labile group with a more stable alternative can prolong the compound's half-life in the body.

The development of pteridin-7(8H)-one based inhibitors of FLT3 provides a practical example of rational design. nih.gov In that work, structural optimizations were performed on initial lead compounds to enhance their inhibitory activity and selectivity. This iterative process of design, synthesis, and biological evaluation is central to optimizing pteridinone-based compounds.

A summary of rational design strategies applicable to this compound derivatives is provided in the table below.

| Design Strategy | Objective | Example Application |

| Structure-Based Design | Enhance binding affinity and selectivity. | Modifying substituents to form specific hydrogen bonds or van der Waals interactions with key residues in the target's active site. |

| Fragment-Based Design | Identify novel binding interactions. | Growing or linking small molecular fragments from the this compound core to explore the binding pocket. |

| Scaffold Hopping | Discover novel chemical series with improved properties. | Replacing the pteridinone core with a different heterocyclic system that maintains the key pharmacophoric features. |

| Physicochemical Property Modulation | Improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties. | Introducing polar groups to increase solubility or modifying lipophilicity to enhance membrane permeability. |

Pharmacophore Modeling and Lead Compound Optimization within Pteridinone Scaffolds

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For pteridinone scaffolds, pharmacophore models can be generated based on a set of known active compounds or from the crystal structure of a ligand-target complex. These models serve as a 3D query to screen virtual libraries for new compounds with the potential for similar biological activity.

A typical pharmacophore model for a pteridinone-based inhibitor might include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For instance, a 3D-QSAR pharmacophore hypothesis for a series of pteridine (B1203161) reductase inhibitors identified two hydrogen bond donors, one hydrophobic aromatic feature, and one ring aromatic feature as key for inhibitory activity. nih.gov The N-H group at the N3 position and the carbonyl group at the C4 position of the this compound core are likely to be important hydrogen bonding features. The pteridinone ring system itself can participate in aromatic or hydrophobic interactions.

Once a pharmacophore model is established, it can be used to guide the optimization of lead compounds. By aligning a lead compound with the pharmacophore model, chemists can identify which features are well-matched and which could be improved. For example, if the model indicates an important hydrophobic region that is not fully occupied by the lead compound, a modification to introduce a hydrophobic substituent at the corresponding position could be synthesized and tested.

The process of lead optimization using pharmacophore modeling is iterative. The initial model is used to design and synthesize a new set of derivatives. The biological activity of these new compounds is then measured, and this new data is used to refine the pharmacophore model. This cycle of modeling, synthesis, and testing is repeated to progressively improve the potency and selectivity of the lead compound.

The key pharmacophoric features that might be identified for this compound derivatives are summarized in the table below.

| Pharmacophoric Feature | Potential Corresponding Structural Element | Role in Biological Interaction |

| Hydrogen Bond Donor | N-H at the N3 position | Forms hydrogen bonds with acceptor groups on the target protein. |

| Hydrogen Bond Acceptor | Carbonyl oxygen at the C4 position; Nitrogen atoms in the pteridine ring | Forms hydrogen bonds with donor groups on the target protein. |

| Aromatic Ring | The pteridinone bicyclic system | Participates in π-π stacking or other aromatic interactions. |

| Hydrophobic Feature | The methoxy group at C6; other alkyl or aryl substituents | Interacts with hydrophobic pockets in the target's binding site. |

By combining these computational approaches with synthetic chemistry and biological testing, researchers can systematically explore the chemical space around the this compound scaffold to develop optimized compounds with therapeutic potential.

Future Directions and Emerging Research Avenues in 6 Methoxypteridin 4 3h One Studies

Innovations in Synthetic Methodologies for Pteridinone Scaffolds

The synthesis of pteridinone derivatives is continually evolving, with a focus on improving efficiency, sustainability, and the diversity of accessible compounds. Future research into the synthesis of 6-Methoxypteridin-4(3H)-one and its analogs is likely to explore several innovative methodologies that offer advantages over classical approaches.

One promising area is the application of flow chemistry . springerprofessional.denih.govdurham.ac.ukresearchgate.net This technology enables the continuous production of chemical compounds in a reactor, offering precise control over reaction parameters such as temperature, pressure, and reaction time. For the synthesis of pteridinone scaffolds, flow chemistry could lead to higher yields, improved purity, and enhanced safety, particularly when dealing with hazardous reagents or intermediates. nih.gov The ability to rapidly screen and optimize reaction conditions in a flow system can significantly accelerate the synthesis of a library of this compound derivatives for biological evaluation. durham.ac.uknih.gov

Another key area of innovation is the use of organocatalysis . nih.govmdpi.comsemanticscholar.orgunibo.itmdpi.com Organocatalysts are small organic molecules that can catalyze chemical reactions with high efficiency and stereoselectivity. Their use in the synthesis of heterocyclic compounds is a growing field, offering a greener alternative to traditional metal-based catalysts. nih.govsemanticscholar.org The development of novel organocatalytic methods for the construction of the pteridinone core could provide access to new chemical space and facilitate the synthesis of enantiomerically pure derivatives of this compound, which is crucial for understanding their structure-activity relationships.

| Synthetic Methodology | Potential Advantages for Pteridinone Synthesis |

| Flow Chemistry | Increased safety, higher yields, rapid optimization, and scalability. springerprofessional.denih.govdurham.ac.uk |

| Organocatalysis | Metal-free synthesis, high enantioselectivity, and milder reaction conditions. nih.govmdpi.comsemanticscholar.orgunibo.it |

| Photoredox Catalysis | Access to novel reaction pathways and functional group transformations under mild conditions. |

| Microwave-Assisted Synthesis | Accelerated reaction times and increased efficiency. |

Development of Advanced Computational Techniques for Pteridinone Research

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. For this compound, the application of advanced computational techniques will be instrumental in predicting its biological activities, understanding its mechanism of action, and designing more potent and selective analogs.

A significant emerging trend is the use of machine learning (ML) and artificial intelligence (AI) in drug design. arxiv.orgresearchgate.netnih.govbhsai.org ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to develop predictive models. arxiv.orgbhsai.org These models can then be used to screen virtual libraries of pteridinone derivatives, including novel analogs of this compound, to identify compounds with a high probability of being active against a specific biological target. This in silico screening can dramatically reduce the time and cost associated with experimental screening. bhsai.org

Furthermore, the application of quantum mechanics (QM) methods is becoming increasingly valuable for gaining a deeper understanding of the electronic properties and reactivity of molecules like this compound. nih.govresearchgate.net QM calculations can provide insights into the molecule's geometry, charge distribution, and interaction energies with its biological target. This information is crucial for rational drug design and for elucidating the subtle electronic effects that govern molecular recognition and biological activity. nih.gov

| Computational Technique | Application in Pteridinone Research |

| Machine Learning/AI | Virtual screening, prediction of bioactivity and ADMET properties. arxiv.orgresearchgate.netnih.govbhsai.org |

| Quantum Mechanics (QM) | Elucidation of electronic structure, reactivity, and interaction energies. nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of ligand-protein complexes and predicting binding affinities. |

| Free Energy Perturbation (FEP) | Accurate prediction of the relative binding affinities of different pteridinone analogs. |

Identification of Novel Biological Targets and Undiscovered Mechanistic Pathways for Methoxypteridinones

While some biological targets for pteridinone derivatives have been identified, such as Polo-like kinase 1 (PLK1) and bromodomain-containing protein 4 (BRD4), a vast landscape of potential targets remains to be explored. rsc.org Future research will likely focus on identifying novel biological targets for this compound and uncovering new mechanistic pathways through which it can exert its therapeutic effects.

One area of significant interest is the role of pteridinones as epigenetic modulators . mdpi.comnih.govnih.govmdpi.comresearchgate.net Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in gene expression and are often dysregulated in diseases like cancer. mdpi.com Investigating the ability of this compound and its derivatives to inhibit or activate key epigenetic enzymes could open up new avenues for cancer therapy and the treatment of other diseases with an epigenetic basis. mdpi.comnih.gov

Another emerging field is the exploration of pteridinones in the context of neuroinflammation . nih.govmdpi.comfrontiersin.orgresearchgate.net Neuroinflammatory processes are implicated in a wide range of neurodegenerative diseases. frontiersin.orgresearchgate.net Screening this compound and its analogs for their ability to modulate key signaling pathways involved in neuroinflammation, such as the NF-κB and MAPK pathways, could lead to the development of novel treatments for these debilitating conditions. nih.gov

Finally, the potential of pteridinone derivatives as antiviral agents is an area ripe for further investigation. mdpi.compatsnap.commdpi.comnih.gov Given the structural diversity that can be achieved with the pteridinone scaffold, it is plausible that analogs of this compound could be designed to inhibit viral replication or other key processes in the viral life cycle. High-throughput screening of pteridinone libraries against a panel of viruses could identify promising lead compounds for the development of new antiviral therapies. mdpi.commdpi.comnih.gov

| Potential Research Area | Rationale and Future Scope |

| Epigenetic Modulation | Pteridinones could be designed to target enzymes involved in DNA and histone modifications, offering new therapeutic strategies for cancer and other diseases. mdpi.comnih.govnih.govmdpi.com |

| Neuroinflammation | Exploring the ability of methoxypteridinones to modulate inflammatory pathways in the central nervous system could lead to novel treatments for neurodegenerative disorders. nih.govmdpi.comfrontiersin.org |

| Antiviral Activity | The pteridinone scaffold provides a versatile platform for the development of novel inhibitors of viral replication and entry. mdpi.compatsnap.commdpi.comnih.gov |

| Kinase Inhibition | Beyond known targets, systematic screening against the human kinome could reveal novel and selective kinase inhibitory activities for pteridinone derivatives. |

Q & A

Q. What are the recommended synthetic protocols for 6-Methoxypteridin-4(3H)-one and its derivatives?

To synthesize this compound derivatives, employ stepwise functionalization and heterocyclic ring formation. For example, use nucleophilic substitution to introduce methoxy groups at the 6-position, followed by cyclization under acidic or basic conditions. Key steps include:

- Reaction optimization : Adjust solvent polarity (e.g., DMF for solubility) and temperature (e.g., 115°C for cyclization) to improve yield .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to isolate pure products. Confirm purity via HPLC (≥95%) .

Q. How should researchers characterize the structural integrity of this compound derivatives?

Use a combination of spectroscopic and chromatographic techniques:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substitution patterns and confirm methoxy group placement at the 6-position .

- High-resolution mass spectrometry (HRMS) : Validate molecular formulas (e.g., C₈H₈N₂O₂ for the parent compound) with <2 ppm error .

- X-ray crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .

Q. What are the stability considerations for this compound under experimental conditions?

- Storage : Store at -20°C in airtight, light-protected containers to prevent oxidation or hydrolysis.

- In-solution stability : Avoid prolonged exposure to aqueous buffers (pH >8) to prevent ring-opening reactions. Monitor degradation via UV-Vis spectroscopy (λmax ~260 nm) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives in biological systems?

- Derivative design : Systematically modify substituents at positions 2, 4, and 7 to assess electronic and steric effects. For example, introduce halogens (e.g., Cl, F) to enhance lipophilicity .

- Biological assays : Test inhibitory activity against target enzymes (e.g., kinases, cholinesterases) using fluorescence-based assays (IC₅₀ determination) .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and guide synthetic priorities .

Q. What methodologies resolve contradictions in reported biological activities of this compound analogs?

- Comparative meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between methoxy positioning and cytotoxicity) .

- Dose-response validation : Replicate conflicting assays under standardized conditions (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) .

- Mechanistic follow-up : Use siRNA knockdown (e.g., BRD4 or TOPBP1) to confirm target engagement in cellular models .

Q. How can researchers optimize the synthesis of this compound derivatives to minimize byproducts?

- Byproduct analysis : Use LC-MS to identify intermediates (e.g., dimeric adducts) formed during cyclization.

- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps to improve regioselectivity .

- In situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion points .

Q. What advanced techniques elucidate the mechanism of action (MOA) of this compound in DNA damage pathways?

- Transcriptomic profiling : Perform RNA-seq on treated cells to identify dysregulated genes (e.g., WEE1, CtIP) linked to DNA repair .

- Flow cytometry : Measure cell-cycle arrest (G2/M phase) to correlate MOA with replication stress .

- Pull-down assays : Use biotinylated probes to isolate protein targets (e.g., BRD4) for Western blot validation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.